molecular formula C4H11Cl2N B033227 2-Chloro-N,N-dimethylethanamine hydrochloride CAS No. 4584-46-7

2-Chloro-N,N-dimethylethanamine hydrochloride

Cat. No. B033227
CAS RN: 4584-46-7
M. Wt: 144.04 g/mol
InChI Key: LQLJZSJKRYTKTP-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylethanamine hydrochloride is a chemical compound with potential interest in various chemical syntheses and research areas. It is structurally related to dimethylamino compounds and chloroalkylamines, indicating its significance in producing intermediates for pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of related compounds often involves reactions with dimethylamine or its derivatives. For instance, novel synthesis methods have been explored for related compounds using starting materials such as propargyl alcohol and dipropylamine, followed by catalytic oxidation and condensation reactions, indicating possible synthesis pathways for 2-Chloro-N,N-dimethylethanamine hydrochloride by analogous methods (Du Xiao-hua, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-carboxymethyl dimethylammonio acetate and its hydrochloride, has been characterized by X-ray crystallography, revealing details about bond lengths, angles, and hydrogen bonding patterns that could be similar in 2-Chloro-N,N-dimethylethanamine hydrochloride (Pingrong Wei, De-Dong Wu, T. Mak, 1995).

Chemical Reactions and Properties

The chemical reactivity of chloro- and dimethylamine-containing compounds involves interactions with various reagents and conditions. For example, the oxidation of N-nitrosodimethylamine (NDMA) precursors with ozone and chlorine dioxide has been studied, highlighting the reactivity of dimethylamine derivatives under oxidative conditions, which may shed light on the chemical behavior of 2-Chloro-N,N-dimethylethanamine hydrochloride (Changha Lee, C. Schmidt, Jeyong Yoon, U. von Gunten, 2007).

Scientific Research Applications

Novel Chiral Palladacycle Development

2-Chloro-N,N-dimethylethanamine hydrochloride has been utilized in the development of a novel chiral palladacycle, which is applied in asymmetric hydrophosphination reactions. This process involves the synthesis of an amine ligand from 1-(2,5-dichlorophenyl)ethanone, followed by ortho-palladation. The resulting palladacycle has been used to promote asymmetric hydrophosphination, indicating its significant role in the synthesis of chiral molecules (Yap et al., 2014).

Synthesis of 2-Chloro-N,N-dimethylnicotinamide

Another application is observed in the novel synthesis method of 2-Chloro-N,N-dimethylnicotinamide, an important synthesis intermediate. Using propargyl alcohol and dipropylamine as starting materials, a series of reactions including catalytic oxidization and Knoevenagel condensation yield 2-Chloro-N,N-dimethylnicotinamide with high purity and yield. This method highlights the compound's significance in the synthesis of key intermediates for pharmaceuticals and other chemical products (Du Xiao-hua, 2013).

Mechanistic Insights in Catalysis

Research also delves into the mechanistic insights of Pd(II)-catalyzed chemoselective N-demethylation vs. cyclometalation reactivity pathways in 1-Aryl-N,N-dimethylethanamines. This study explores how structurally isomeric substituted N,N-dimethylethanamines react with Pd(II) ions, leading to either ortho-metalated complexes or chemoselective cleavage of N–C bonds. Such insights are crucial for understanding catalytic processes and designing more efficient catalysts (Yap et al., 2014).

Copper Catalyzed Amination

Furthermore, 2-Chloro-N,N-dimethylethanamine hydrochloride serves as a solvent and ligand in copper-catalyzed amination of halothiophenes. This process yields important intermediates for electronic and optoelectronic materials, showcasing the compound's application in the synthesis of advanced materials (Lu & Twieg, 2005).

Synthesis of Low-toxic Liquid Fuels

Lastly, the reaction kinetics of synthesizing 2-Azido-N,N-dimethylethylamine hydrochloride in aqueous solution has been studied. This research provides insights into the synthesis efficiency of DMAZ, a low-toxic liquid fuel, from 2-chloro-N,N-dimethylethanamine hydrochloride. It contributes to the development of safer propellants and fuels, highlighting the compound's application in the energy sector (Li Gang, 2013).

Safety And Hazards

2-Chloro-N,N-dimethylethylamine hydrochloride is classified as Acute oral toxicity Category 4, Germ Cell Mutagenicity Category 2, Specific target organ toxicity (repeated exposure) Category 2, and Chronic aquatic toxicity Category 2 . It is harmful if swallowed, suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-N,N-dimethylethanamine;hydrochloride
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InChI

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQLJZSJKRYTKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052109
Record name (2-Chloroethyl)dimethylamine hydrochloride
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Molecular Weight

144.04 g/mol
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Physical Description

Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name N,N-Dimethylaminoethyl chloride hydrochloride
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Product Name

2-Chloro-N,N-dimethylethanamine hydrochloride

CAS RN

4584-46-7
Record name Dimethylaminoethyl chloride hydrochloride
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Record name Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-chloroethyldimethylammonium chloride
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Record name N,N-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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